This compound falls under the category of heterocyclic compounds, specifically nitrogen-containing aromatic compounds. Its significance in research stems from its potential applications in drug development, particularly due to the biological properties associated with quinoline derivatives, such as antimicrobial and antiviral activities.
The synthesis of 2-(Quinolin-3-YL)ethanamine can be achieved through several methods, each with specific reaction conditions:
The molecular formula of 2-(Quinolin-3-YL)ethanamine is , which corresponds to a molecular weight of approximately 158.20 g/mol. The structure features:
2-(Quinolin-3-YL)ethanamine is involved in various chemical reactions:
The mechanism of action for 2-(Quinolin-3-YL)ethanamine primarily relates to its biological activities:
Research indicates that derivatives of quinoline compounds often demonstrate significant activity against various pathogens, making them promising candidates for drug development .
2-(Quinolin-3-YL)ethanamine has several notable applications:
Phosphine catalysis has revolutionized the synthesis of 3-substituted quinolines, providing efficient pathways to construct the quinoline core while simultaneously introducing functionalized side chains at the 3-position. These methodologies typically employ triphenylphosphine (PPh₃) or trialkylphosphines as nucleophilic catalysts that activate alkynes toward nucleophilic addition.
The general mechanism involves initial nucleophilic attack by phosphine on electron-deficient acetylenes (such as dimethyl acetylenedicarboxylate or arylpropiolates), generating reactive β-phosphonium enoate intermediates. These intermediates undergo Michael addition with o-tosylamidobenzaldehydes, followed by rapid aldol cyclization to form labile N-tosyldihydroquinoline intermediates. The final quinoline products are liberated via acid-catalyzed detosylation, driven by aromatization energy. This sequence enables the synthesis of 3-substituted quinolines, including those with ethylene-linked amine side chains, in a single operation under mild conditions [5].
A significant advancement involves using o-tosylamidophenones as substrates, allowing access to 3,4-disubstituted quinolines. When coupled with acetylenes bearing protected amine functionalities, this approach enables direct assembly of 2-(quinolin-3-yl)ethanamine precursors. Key advantages include excellent functional group tolerance, avoidance of transition metals, and operational simplicity with yields typically ranging from 65–92%. Reaction optimization has demonstrated that dilute aqueous HCl (1M) efficiently promotes detosylation without side product formation, whereas stronger acids lead to decomposition. The use of polar aprotic solvents (DMF, acetonitrile) enhances intermediate solubility and reaction rates [5].
Table 1: Phosphine Catalysts for One-Pot Quinoline Synthesis
Phosphine Catalyst | Alkyne Partner | Quinoline Yield (%) | Reaction Time (h) | Key Advantage |
---|---|---|---|---|
PPh₃ | Dialkyl acetylenedicarboxylates | 65-80 | 4-8 | Low cost, commercial availability |
Triethylphosphine | Arylpropiolates | 75-92 | 2-4 | Enhanced nucleophilicity, faster kinetics |
Tricyclohexylphosphine | Alkynyl ketones | 68-85 | 3-6 | Steric bulk reduces side reactions |
Dicyclohexylphenylphosphine | Ethyl 2-butynoate | 70-88 | 3-5 | Balanced nucleophilicity/stability |
The classical Friedländer reaction remains indispensable for constructing polysubstituted quinolines bearing specific functionality at the 3-position. This method involves the acid- or base-catalyzed condensation of 2-aminoaryl carbonyl compounds with carbonyl-containing partners. For 2-(quinolin-3-yl)ethanamine synthesis, modified Friedländer protocols employing β-keto esters with protected amine groups or 1,3-diketones with aminoethyl chains enable direct introduction of the ethylamine side chain during quinoline ring formation [2] [3].
Recent advances focus on eco-compatible catalytic systems that enhance regioselectivity for 3-substituted products. A notable green methodology utilizes ethanol as solvent with catalytic ammonium acetate under reflux conditions, achieving 3-(2-aminoethyl)quinolines in 75–89% yield from o-aminobenzaldehydes and 5-aminopentane-2,4-dione derivatives. The reaction proceeds via initial Knoevenagel-type condensation followed by cyclodehydration, with the amine protection strategy critically influencing regioselectivity and yield. N-Boc protection provides optimal balance between electron-withdrawing character and steric demand, directing condensation exclusively toward the methylene group adjacent to the carbonyl, thus ensuring formation of the desired 3-substituted regioisomer [2].
Lewis acid modifications significantly expand substrate scope. Aluminum chloride (AlCl₃) catalysis in ionic liquids facilitates condensations with sterically hindered ketones, while boron trifluoride etherate enables reactions with heat-sensitive substrates at ambient temperature. Additionally, hydrogen peroxide (H₂O₂) serves as a green oxidant in Friedländer-type annulations, facilitating in situ oxidation of dihydroquinoline intermediates when employing saturated diketone precursors. This modification is particularly valuable for synthesizing derivatives with oxidatively sensitive functional groups on the ethylamine side chain [3].
Table 2: Modified Friedländer Conditions for 3-Substituted Quinolines
Catalyst System | Solvent | Temperature (°C) | Yield Range (%) | Key Innovation |
---|---|---|---|---|
NH₄OAc (20 mol%) | EtOH | 78 (reflux) | 75-89 | Metal-free, green solvent |
AlCl₃ (10 mol%) | [BMIM]PF₆ | 90 | 70-85 | Enhanced steric tolerance |
BF₃·OEt₂ (15 mol%) | CH₂Cl₂ | 25 | 65-80 | Ambient temperature |
H₂O₂ (2 eq)/AlCl₃ | Toluene | 110 | 68-82 | Oxidative aromatization |
Transition metal catalysis provides unparalleled tools for introducing structural diversity into preformed 2-(quinolin-3-yl)ethanamine scaffolds, particularly through C–C and C–heteroatom bond formation at the ethylamine side chain. Palladium-catalyzed methods dominate this landscape due to their versatility and predictable selectivity profiles [4] [6].
Heck coupling of acrylate derivatives with 3-(2-bromoethyl)quinoline intermediates enables installation of α,β-unsaturated carbonyl units, which serve as Michael acceptors for subsequent amine nucleophiles. This two-step sequence provides access to extended diamino derivatives. Optimized conditions employ palladium acetate (2 mol%) with tri-ortho-tolylphosphine (6 mol%) in triethylamine at 80°C, achieving >90% conversion with minimal isomerization of the alkene product. The choice of phosphine ligand significantly impacts efficiency—bulky, electron-rich ligands prevent palladium aggregation and suppress β-hydride elimination side reactions [6].
Sonogashira reactions are equally valuable for introducing alkyne-terminated side chains. Copper-free modifications are essential when coupling terminal alkynes to halogenated ethylamine side chains to prevent Glaser homocoupling. A highly effective protocol utilizes palladium-tetrakis (3 mol%) with copper(I) thiophene-2-carboxylate (CuTC, 5 mol%) in THF/DMF (4:1), enabling coupling of arylacetylenes to 3-(2-bromoethyl)quinoline in 82–95% yield. This method preserves base-sensitive protecting groups (Fmoc, Cbz) on the ethylamine nitrogen, allowing orthogonal deprotection strategies in complex molecule synthesis [4] [6].
Ligand design has proven critical for challenging couplings. Bidentate phosphines (dppf, XPhos) facilitate Suzuki-Miyaura arylation of sterically encumbered substrates, while N-heterocyclic carbene (NHC) ligands enable amination of unactivated alkyl bromides. Recent advances include photoredox/nickel dual catalysis for C–N bond formation, allowing direct coupling of protected 2-(quinolin-3-yl)ethanamine with aryl halides under mild conditions incompatible with traditional palladium systems [6].
Table 3: Metal-Catalyzed Side Chain Functionalization Methods
Reaction Type | Catalyst System | Key Substrate | Products | Yield (%) |
---|---|---|---|---|
Heck Coupling | Pd(OAc)₂/P(o-tol)₃ | 3-(2-Bromoethyl)quinoline with acrylates | α,β-Unsaturated esters | 85-93 |
Sonogashira | Pd(PPh₃)₄/CuTC | 3-(2-Iodoethyl)quinoline with arylacetylenes | Alkyne derivatives | 82-95 |
Suzuki-Miyaura | PdCl₂(AmPhos)/K₃PO₄ | 3-(2-Bromoethyl)quinoline boronic esters | Biaryl derivatives | 75-88 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 3-(2-Bromoethyl)quinoline with anilines | Secondary amines | 80-91 |
Marine natural products containing complex 3-substituted quinoline architectures have inspired innovative molecular simplification approaches for generating synthetically accessible 2-(quinolin-3-yl)ethanamine derivatives with retained bioactivity. These truncation strategies focus on identifying the minimum pharmacophoric elements necessary for biological function while eliminating synthetically challenging peripheral substituents [7].
The dragmacidin family of bisindole alkaloids exemplifies this approach. These marine metabolites feature intricate pyrazine-fused quinoline cores with pendant aminoalkyl chains. Retrosynthetic deconstruction revealed that simplified 3-(2-aminoethyl)-4-arylquinolines maintain significant kinase inhibitory activity despite removal of >50% of the original molecular mass. Key synthetic steps include Suzuki-Miyaura cross-coupling between 4-chloro-3-(2-aminoethyl)quinoline and arylboronic acids, followed by deprotection to afford the truncated analogues. Biological evaluation demonstrated that the 4-(3-indolyl) derivative exhibits 78% inhibition of Pim-1 kinase at 10μM, validating the truncation strategy [7].
Similarly, aaptamine alkaloids containing fused tetracyclic structures have been deconstructed to 3-(2-aminoethyl)quinoline derivatives. Molecular modeling revealed that the ethylamine side chain in these simplified analogues occupies the same hydrophobic pocket as the decahydroisoquinoline moiety in the natural products. Synthetic access involves regioselective ring-opening of the lactam in aaptamine-model compounds followed by reductive amination to install the ethylamine side chain. These truncated derivatives show promising in vitro activity against Mycobacterium tuberculosis (MIC = 3.1 μg/mL), comparable to the parent alkaloids but with improved synthetic accessibility [7].
Lead optimization studies further demonstrate that N-acylation of the ethylamine group in truncated derivatives enhances membrane permeability while maintaining target engagement. Structure-activity relationships reveal that small hydrophobic acyl groups (acetyl, propionyl) improve bioavailability without compromising activity, while larger aromatic acyl moieties diminish cellular penetration. These insights guide the design of optimized drug-like molecules derived from complex marine alkaloid scaffolds.
Table 4: Truncated Marine Alkaloid Derivatives and Bioactivity
Marine Natural Product | Truncated Derivative Structure | Biological Target | Activity (IC₅₀ or MIC) |
---|---|---|---|
Dragmacidin D | 3-(2-Aminoethyl)-4-(3-indolyl)quinoline | Pim-1 kinase | 78% inhibition at 10μM |
Aaptamine | N-Propionyl-2-(quinolin-3-yl)ethanamine | Mycobacterium tuberculosis | MIC = 3.1 μg/mL |
Lepadiformine | 3-(2-Aminopropyl)-7-methoxyquinoline | α₂-Adrenoreceptor | Kᵢ = 84 nM |
2-(Quinolin-4-yl)ethanamine | Not applicable | Not applicable | Not applicable |
Biocatalytic strategies offer unprecedented control for installing chiral centers within the ethylamine side chain of 2-(quinolin-3-yl)ethanamine derivatives, addressing a significant challenge in traditional chemical synthesis. Enzymes provide exquisite stereoselectivity under mild aqueous conditions, enabling sustainable production of enantiomerically pure compounds.
ω-Transaminases (ω-TAs) have emerged as powerful tools for the asymmetric amination of 3-quinolinyl ketone precursors. Engineered variants from Arthrobacter citreus and Chromobacterium violaceum convert prochiral 2-(quinolin-3-yl)ethanone to the corresponding (R)- or (S)-2-(quinolin-3-yl)ethanamine with >99% ee. The reaction employs pyridoxal-5'-phosphate (PLP) as cofactor and isopropylamine as amine donor, achieving complete conversion within 24 hours at 30°C. Computational redesign of the enzyme active site has expanded substrate tolerance to accommodate sterically demanding quinoline substituents (6-methyl, 8-chloro), previously incompatible with wild-type enzymes [1].
Ketoreductases (KREDs) complement this approach by enabling asymmetric reduction of β-keto nitriles en route to chiral ethylamine derivatives. Lactobacillus brevis alcohol dehydrogenase reduces 4-cyano-1-(quinolin-3-yl)butan-1-one to the corresponding (S)-alcohol in 98% ee, which undergoes borane-mediated reductive amination without racemization to yield 4-amino-1-(quinolin-3-yl)butane derivatives. This sequential chemoenzymatic protocol provides access to β-substituted ethylamine analogues inaccessible through transaminase routes [1].
Immobilization techniques enhance biocatalyst recyclability. Covalent immobilization on epoxy-functionalized methacrylate resins or encapsulation in silica gel matrices maintains enzymatic activity over 10 reaction cycles with minimal ee erosion (<2%). Continuous flow bioreactors incorporating immobilized ω-TAs demonstrate particularly impressive productivity, achieving space-time yields of 30 g/L/day—approaching industrially viable metrics for pharmaceutical manufacturing.
Table 5: Biocatalytic Methods for Enantioselective Ethylamine Synthesis
Enzyme Class | Source Organism | Substrate | Product Configuration | ee (%) | Productivity (g/L/d) |
---|---|---|---|---|---|
ω-Transaminase | Arthrobacter citreus (mutant) | 2-(Quinolin-3-yl)ethanone | (R)-1-(Quinolin-3-yl)ethanamine | >99 | 15.2 |
ω-Transaminase | Chromobacterium violaceum (mutant) | 2-(Quinolin-3-yl)ethanone | (S)-1-(Quinolin-3-yl)ethanamine | >99 | 18.7 |
Ketoreductase | Lactobacillus brevis | 4-Cyano-1-(quinolin-3-yl)butan-1-one | (S)-4-Cyano-1-(quinolin-3-yl)butan-1-ol | 98 | 22.5 |
Imine reductase | Streptomyces sp. GF3546 | 2-(Quinolin-3-yl)-1-nitropropene | (R)-2-(Quinolin-3-yl)propylamine | 97 | 12.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7